molecular formula C13H16N2O2 B2510963 Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate CAS No. 68740-35-2

Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate

Cat. No. B2510963
CAS RN: 68740-35-2
M. Wt: 232.283
InChI Key: HLCUMQMYJXGGGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzodiazole derivatives often involves cyclization reactions and the use of reductive cyclizing agents. For instance, a one-pot nitro reductive cyclization method using sodium dithionite in DMSO medium was employed to synthesize ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, which shares a similar core structure with the compound of interest . Additionally, cyclization of thioamide with 2-chloroacetoacetate was used to synthesize related compounds, indicating the versatility of cyclization reactions in the synthesis of benzodiazole derivatives .

Molecular Structure Analysis

The molecular structure of benzodiazole derivatives is often confirmed using spectroscopic methods such as FTIR, NMR, and X-ray diffraction. For example, the crystal and molecular structures of certain derivatives were characterized by single crystal X-ray diffraction studies, revealing details such as the crystalline system and space group . Theoretical methods like density functional theory (DFT) are also used to optimize molecular geometry and investigate molecular properties .

Chemical Reactions Analysis

Benzodiazole derivatives can undergo various chemical reactions, leading to the formation of different compounds with potential biological activities. For instance, the transformation of methyl 2-benzoylamino-2-oxobutanoate with aromatic amines led to the formation of oxazolo[4,5-c]quinoline and imidazole-4-carboxylate derivatives . These reactions demonstrate the chemical reactivity and the possibility of generating diverse compounds from a benzodiazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazole derivatives, such as acid dissociation constants and stereochemistry, are crucial for their biological activity. The acid dissociation constants of certain derivatives were determined, and interesting antibacterial activity was observed, highlighting the importance of these properties in the development of antimicrobial agents . The stereochemistry of some derivatives was characterized by X-ray diffraction, which can influence the biological activity and selectivity of these compounds .

Scientific Research Applications

Biotransformation in Environmental Science

Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate, as part of the benzotriazole family, has been studied in environmental science for its transformation and degradation pathways. Research by Huntscha et al. (2014) on benzotriazoles, including similar compounds, has revealed insights into their aerobic biological degradation mechanisms in activated sludge. The study highlights the significance of such compounds in biological wastewater treatment, emphasizing their role in oxidation, alkylation, and hydroxylation processes (Huntscha et al., 2014).

Applications in Synthesis and Structural Analysis

Research by Şener et al. (2018) explores the synthesis and structural analysis of benzothiazol-derivative mono-azo dyes, which involves compounds structurally related to Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate. This study provides insights into the absorption properties of these dyes in various solvents and their potential applications (Şener et al., 2018).

Utilization in Organic Synthesis

1,3-Dialkylimidazolium-2-carboxylate compounds, closely related to the chemical structure , have been characterized and utilized in organic synthesis. Tommasi and Sorrentino (2005) describe their application in carboxylation reactions, highlighting their potential in the synthesis of various organic compounds and halogen-free ionic liquids (Tommasi & Sorrentino, 2005).

Crystal Structure Analysis

The crystal structure of compounds closely resembling Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate has been studied, providing valuable insights for pharmaceutical and material science applications. Li et al. (2015) conducted a study on the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, which shares structural similarities, offering a deeper understanding of molecular conformations and interactions (Li et al., 2015).

Determination of Absolute Configuration in Carbohydrate Research

The determination of the absolute configuration of monosaccharides using derivatives of benzodiazole, such as Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate, has been a topic of interest in carbohydrate research. Nishida et al. (1991) utilized similar compounds to determine the d,l-configuration and optical purity of monosaccharides, demonstrating the applicability of these compounds in analytical chemistry (Nishida et al., 1991).

properties

IUPAC Name

methyl 2-methyl-1-propylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-7-15-9(2)14-11-8-10(13(16)17-3)5-6-12(11)15/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCUMQMYJXGGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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